2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol
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Overview
Description
2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol typically involves multiple steps, starting from readily available starting materials. The process includes:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro-4-methoxyphenyl group: This is achieved through a substitution reaction, where the phenyl group is introduced using suitable reagents.
Attachment of the ethanol moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated products.
Scientific Research Applications
2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: Known for their antitrypanosomal and antiplasmodial activities.
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Selective inhibitors of protein kinase B (Akt), with potential as antitumor agents.
Uniqueness
2-({6-[(3-chloro-4-methoxyphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)ethanol stands out due to its unique structural features and diverse biological activities. Its combination of a pyrazolo[3,4-d]pyrimidine core with a 3-chloro-4-methoxyphenyl group and an ethanol moiety provides a distinct chemical profile that may offer advantages in specific applications.
Properties
Molecular Formula |
C15H17ClN6O2 |
---|---|
Molecular Weight |
348.79 g/mol |
IUPAC Name |
2-[[6-(3-chloro-4-methoxyanilino)-1-methylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C15H17ClN6O2/c1-22-14-10(8-18-22)13(17-5-6-23)20-15(21-14)19-9-3-4-12(24-2)11(16)7-9/h3-4,7-8,23H,5-6H2,1-2H3,(H2,17,19,20,21) |
InChI Key |
NECAJYDIHJCZKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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